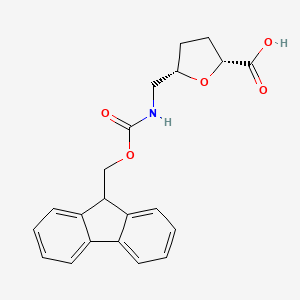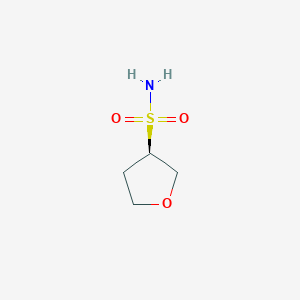
(3R)-oxolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-oxolane-3-sulfonamide is a chiral sulfonamide compound featuring an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the sulfonamide group and the chiral center at the 3-position of the oxolane ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3R)-oxolane-3-sulfonamide typically begins with commercially available starting materials such as oxolane (tetrahydrofuran) and sulfonamide derivatives.
Chiral Synthesis: The chiral center at the 3-position can be introduced using asymmetric synthesis techniques. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reaction Conditions: The synthesis often involves multiple steps, including protection and deprotection of functional groups, oxidation, and substitution reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3R)-oxolane-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Chiral catalysts for asymmetric synthesis.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-oxolane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays due to its ability to interact with biological molecules.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which (3R)-oxolane-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The chiral center may also play a role in the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(3S)-oxolane-3-sulfonamide: The enantiomer of (3R)-oxolane-3-sulfonamide, differing in the configuration at the chiral center.
Oxolane-2-sulfonamide: A similar compound with the sulfonamide group at the 2-position instead of the 3-position.
Tetrahydrofuran-3-sulfonamide: Another related compound with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the sulfonamide group. This configuration can lead to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C4H9NO3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(3R)-oxolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m1/s1 |
InChI Key |
GMAXVRALICXRLK-SCSAIBSYSA-N |
Isomeric SMILES |
C1COC[C@@H]1S(=O)(=O)N |
Canonical SMILES |
C1COCC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
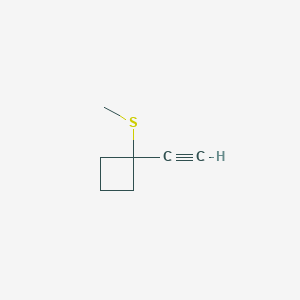
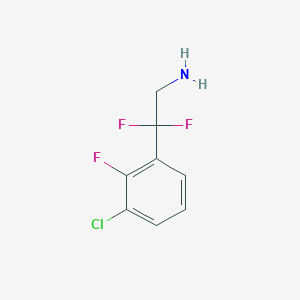
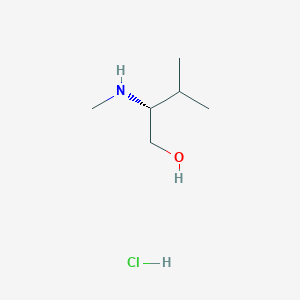
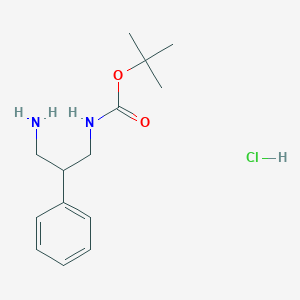
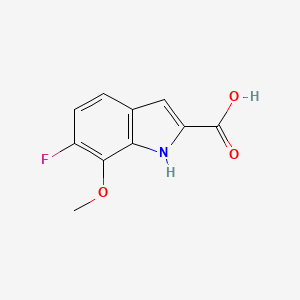

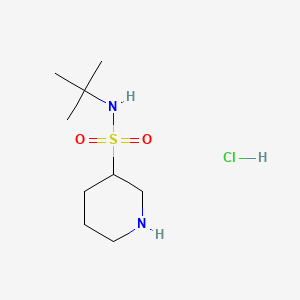
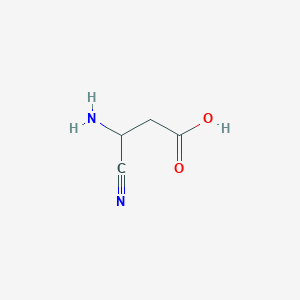
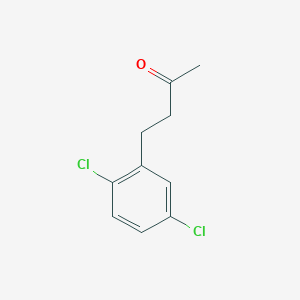
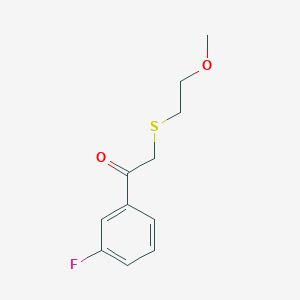
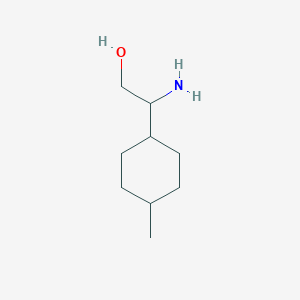
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
